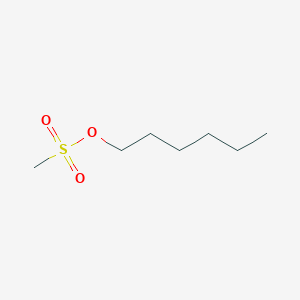
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been used in various scientific research applications. It is a derivative of urea and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not well understood. However, studies have shown that the compound binds to specific receptors in the brain and other tissues. The binding of the compound to these receptors leads to changes in the biochemical and physiological processes in the body.
Biochemical And Physiological Effects
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier and bind to specific receptors in the brain. The binding of the compound to these receptors leads to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been shown to have an effect on the metabolism of glucose in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it useful in the study of various neurological disorders. However, the compound has limitations in terms of its stability and availability. It is also relatively expensive, which limits its use in some experiments.
Future Directions
There are several future directions for the use of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in scientific research. One of the directions is the development of new radiopharmaceuticals using the compound. Another direction is the study of the compound's effect on specific receptors in the brain and other tissues. The compound's potential use in the treatment of various neurological disorders is also an area of future research.
Synthesis Methods
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- can be synthesized using various methods. One of the commonly used methods is the reaction of 4,6-dimethyl-2-chloropyrimidine with p-iodophenyl isocyanate in the presence of a base. Another method involves the reaction of 4,6-dimethyl-2-pyrimidinyl isocyanate with p-iodophenylamine. The yield of the synthesis method varies depending on the method used.
Scientific Research Applications
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been used in various scientific research applications. One of the significant applications is in the field of radiopharmaceuticals. The compound has been used as a radiotracer for the imaging of the brain and the diagnosis of cancer. It has also been used in the synthesis of other radiopharmaceuticals.
properties
CAS RN |
16018-70-5 |
|---|---|
Product Name |
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- |
Molecular Formula |
C13H13IN4O |
Molecular Weight |
368.17 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C13H13IN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
CKRXIJJKGQHVIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
Other CAS RN |
16018-70-5 |
synonyms |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)


![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)



